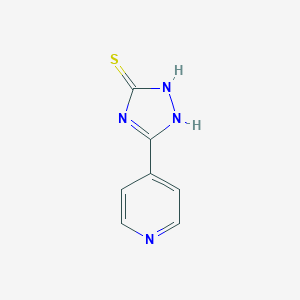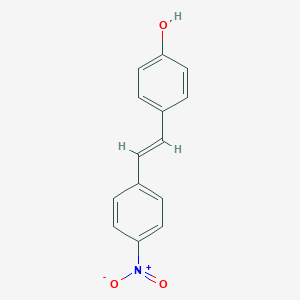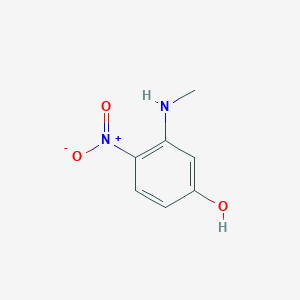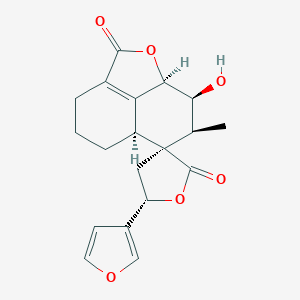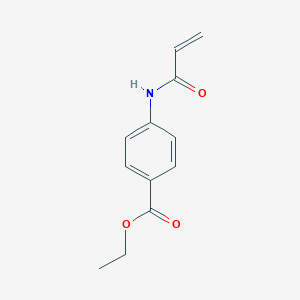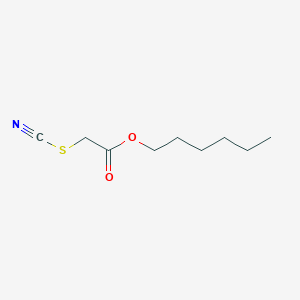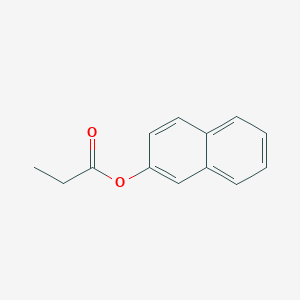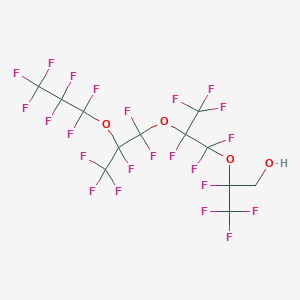
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a CO2-soluble fluoropolymer . It is frequently used as a surfactant, such as for CO2 drying of aqueous photoresists . This compound is also used as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 38 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) . The molecule contains a total of 42 atoms. There are 3 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, and 23 Fluorine atoms .Physical And Chemical Properties Analysis
The molecular formula of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is C12H3F23O4 . Its molecular weight is 648.11 . The density of this compound is 1 g/cm³ .Aplicaciones Científicas De Investigación
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a type of organofluorine . It’s a fluorinated aliphatic alcohol and diol . The molecular formula of this compound is C12H3F23O4 and it has a molecular weight of 648.12 . The compound has a boiling point of 70 °C (1 mmHg) , a density of 1.7595 g/cm3 , and a refractive index of 1.3069 .
One potential application of this compound is as a building block for fluorine-containing emulsifiers for oil-in-water emulsions . It’s also used frequently as a surfactant, such as for CO2 drying of aqueous photoresists .
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a type of organofluorine . It’s a fluorinated aliphatic alcohol and diol . The molecular formula of this compound is C12H3F23O4 and it has a molecular weight of 648.12 . The compound has a boiling point of 70 °C (1 mmHg) , a density of 1.7595 g/cm3 , and a refractive index of 1.3069 .
One potential application of this compound is as a building block for fluorine-containing emulsifiers for oil-in-water emulsions . It’s also used frequently as a surfactant, such as for CO2 drying of aqueous photoresists .
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a type of organofluorine . It’s a fluorinated aliphatic alcohol and diol . The molecular formula of this compound is C12H3F23O4 and it has a molecular weight of 648.12 . The compound has a boiling point of 70 °C (1 mmHg) , a density of 1.7595 g/cm3 , and a refractive index of 1.3069 .
One potential application of this compound is as a building block for fluorine-containing emulsifiers for oil-in-water emulsions . It’s also used frequently as a surfactant, such as for CO2 drying of aqueous photoresists .
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and other exposed areas thoroughly after handling (P280) .
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F23O4/c13-2(1-36,6(18,19)20)37-11(32,33)4(16,8(24,25)26)39-12(34,35)5(17,9(27,28)29)38-10(30,31)3(14,15)7(21,22)23/h36H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMVBZXKIOILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3F23O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896500 |
Source


|
| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol | |
CAS RN |
14620-81-6 |
Source


|
| Record name | 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

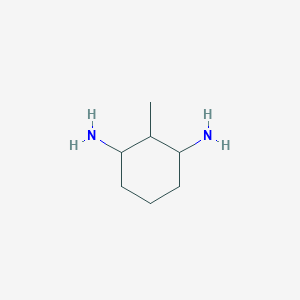
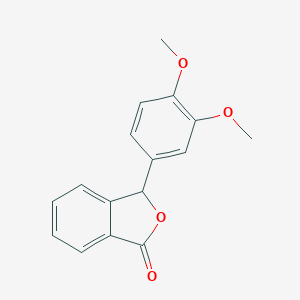

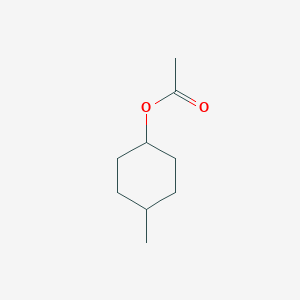
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
